REACTION_CXSMILES
|
[NH2:1][S:2]([CH:5]([C:11]1[CH:20]=[CH:19][C:14]([C:15]([O:17][CH3:18])=[O:16])=[CH:13][C:12]=1[Br:21])[CH2:6][C:7](OC)=[O:8])(=[O:4])=[O:3].C[O-].[Na+]>CO>[Br:21][C:12]1[CH:13]=[C:14]([CH:19]=[CH:20][C:11]=1[CH:5]1[S:2](=[O:4])(=[O:3])[NH:1][C:7](=[O:8])[CH2:6]1)[C:15]([O:17][CH3:18])=[O:16] |f:1.2|
|
Name
|
Methyl 4-[1-(aminosulfonyl)-3-methoxy-3-oxopropyl]-3-bromobenzoate
|
Quantity
|
187 mg
|
Type
|
reactant
|
Smiles
|
NS(=O)(=O)C(CC(=O)OC)C1=C(C=C(C(=O)OC)C=C1)Br
|
Name
|
sodium methoxide
|
Quantity
|
281 μL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution stirred at room temperature for 3 h and 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purified by preparative LCMS
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=O)OC)C=CC1C1CC(NS1(=O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66 mg | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 38.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |